molecular formula C15H19NO4 B1294100 (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 151004-94-3

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No. B1294100
M. Wt: 277.31 g/mol
InChI Key: KMTRFKAFNRHBCH-LBPRGKRZSA-N
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Description

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinoline carboxylic acids. These compounds are of significant interest due to their potential as building blocks for pharmaceuticals and their use in various chemical syntheses. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.

Synthesis Analysis

The synthesis of (S)-tetrahydroisoquinoline-3-carboxylic acids, which are closely related to the compound , has been achieved from N-Boc-protected (S)-3-(4-phenylbutenyl)tetrahydroisoquinolines through a sequence of reactions including ozonolysis, reduction, oxidation, and deprotection of the N-Boc group . Another related synthesis involves the Pictet-Spengler reaction, which is a method used to synthesize tetrahydroisoquin

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include its toxicity, flammability, environmental impact, etc.


Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or reactivity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less studied compounds, some of this information may not be available. If you have a specific compound that is well-studied and you would like information on, feel free to ask!


properties

IUPAC Name

(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRFKAFNRHBCH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

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